Orlistat

Descripción general

Descripción

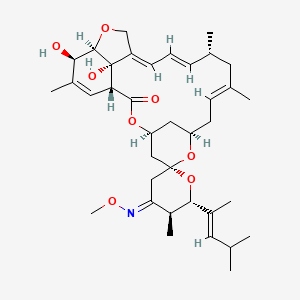

Orlistat, vendido bajo las marcas Xenical y Alli, es un medicamento que se utiliza principalmente para tratar la obesidad. Funciona inhibiendo la absorción de grasas de la dieta humana, actuando como un inhibidor de la lipasa. Este compuesto es un derivado saturado de la lipstatina, un potente inhibidor natural de las lipasas pancreáticas aislado de la bacteria Streptomyces toxytricini . This compound se elige sobre la lipstatina para el desarrollo debido a su relativa simplicidad y estabilidad .

Aplicaciones Científicas De Investigación

Orlistat tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

Orlistat ejerce sus efectos inhibiendo las lipasas gastrointestinales. Actúa en el tracto gastrointestinal uniéndose covalentemente a los residuos de serina ubicados en el sitio activo tanto de la lipasa gástrica como de la pancreática . Esta inhibición previene la hidrólisis de los triglicéridos en ácidos grasos libres absorbibles y monoglicéridos, lo que da como resultado que aproximadamente el 30% de las grasas ingeridas se excreten sin digerir .

Compuestos similares:

Lipstatina: El inhibidor natural del que se deriva el this compound.

Cetilistat: Otro inhibidor de la lipasa utilizado para el tratamiento de la obesidad.

Fentermina: Un medicamento para bajar de peso que actúa como supresor del apetito.

Topiramato: Utilizado para la pérdida de peso y la prevención de migrañas.

Singularidad de this compound: this compound es único en su mecanismo de acción como inhibidor de la lipasa, que previene directamente la absorción de las grasas dietéticas. A diferencia de los supresores del apetito como la fentermina, el this compound no afecta el sistema nervioso central, lo que lo convierte en una opción más segura para el uso a largo plazo .

La efectividad de this compound en promover la pérdida de peso, junto con su capacidad para reducir la presión arterial y prevenir el inicio de la diabetes tipo 2, lo convierte en un compuesto valioso en el campo de la medicina .

Análisis Bioquímico

Biochemical Properties

Orlistat works by inhibiting pancreatic lipase, an enzyme that breaks down triglycerides in the intestine. Without this enzyme, triglycerides from the diet are prevented from being hydrolyzed into absorbable free fatty acids and are excreted undigested . This way, this compound prevents the absorption of dietary fats, thereby reducing caloric intake .

Cellular Effects

This compound has been shown to have an impact on various types of cells and cellular processes. For instance, it has been found to arrest the PC3 cells (a prostate cancer cell line) at the G1 phase of the cell cycle . It also enhances the cytotoxic effects of enzalutamide, a medication used to treat prostate cancer .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the active site of the enzyme pancreatic lipase, thereby inhibiting its action. This prevents the hydrolysis of dietary fat triglycerides into absorbable free fatty acids, leading to decreased caloric intake and weight loss .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it has been found to significantly inhibit tumor growth in PC3 tumor-bearing mice when combined with castration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, pretreatment with this compound combined with castration inhibited the tumor growth significantly compared with those of castration and this compound treatments alone in PC3 tumor-bearing mice .

Metabolic Pathways

This compound is involved in the inhibition of the fatty acid synthase pathway, a key metabolic pathway involved in the synthesis of fatty acids . This leads to a reduction in the availability of fatty acids, which are essential components of cellular membranes and signaling molecules .

Transport and Distribution

This compound is primarily taken orally and works locally in the gut, where it binds to gastric and pancreatic lipases in the lumen of the stomach and small intestine . The systemic absorption of this compound is minimal .

Subcellular Localization

This compound acts in the lumen of the stomach and small intestine, where it binds to the active sites of gastric and pancreatic lipases, thereby inhibiting their action . This prevents these enzymes from breaking down dietary fats into their constituent fatty acids, resulting in reduced absorption of dietary fats .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Orlistat se puede sintetizar mediante diversos métodos. Un método común implica la hidrogenación de la lipstatina. El caldo de fermentación que contiene lipstatina se homogeneiza y el producto se extrae utilizando un solvente de heptano. El producto obtenido se cristaliza, hidrogena y cristaliza varias veces utilizando diferentes solventes para mejorar la pureza .

Métodos de producción industrial: En entornos industriales, el this compound a menudo se prepara cargándolo en sílice mesoporosa utilizando el método de adsorción de fusión supercrítica con dióxido de carbono. Este método ayuda a superar los problemas relacionados con la baja solubilidad en agua y los efectos secundarios como las manchas de aceite .

Análisis De Reacciones Químicas

Tipos de reacciones: Orlistat principalmente experimenta reacciones de hidrólisis. Inhibe las lipasas pancreáticas y gástricas, previniendo la hidrólisis de los triglicéridos en ácidos grasos libres absorbibles y monoglicéridos .

Reactivos y condiciones comunes: Las reacciones de hidrólisis típicamente ocurren en el tracto gastrointestinal, donde el this compound se une covalentemente a los residuos de serina en el sitio activo tanto de la lipasa gástrica como de la pancreática .

Principales productos formados: Los principales productos formados a partir de estas reacciones son los triglicéridos no absorbidos, que se excretan del cuerpo, lo que lleva a un déficit calórico y una posterior pérdida de peso .

Comparación Con Compuestos Similares

Lipstatin: The natural inhibitor from which orlistat is derived.

Cetilistat: Another lipase inhibitor used for the treatment of obesity.

Phentermine: A weight-loss medication that acts as an appetite suppressant.

Topiramate: Used for weight loss and the prevention of migraines.

Uniqueness of this compound: this compound is unique in its mechanism of action as a lipase inhibitor, which directly prevents the absorption of dietary fats. Unlike appetite suppressants like phentermine, this compound does not affect the central nervous system, making it a safer option for long-term use .

This compound’s effectiveness in promoting weight loss, along with its ability to reduce blood pressure and prevent the onset of type 2 diabetes, makes it a valuable compound in the field of medicine .

Propiedades

IUPAC Name |

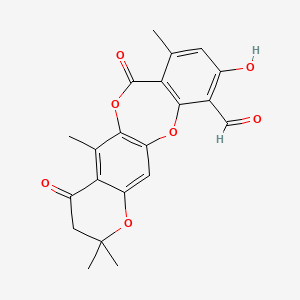

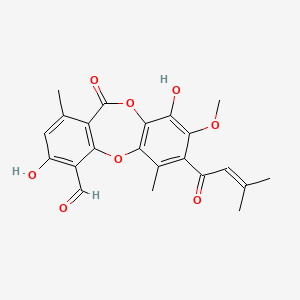

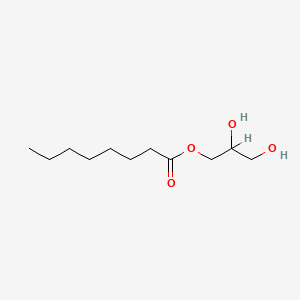

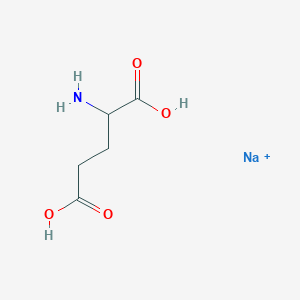

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBNYSZXLDEJQ-FWEHEUNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023395 | |

| Record name | Orlistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Orlistat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol., 9.19e-05 g/L | |

| Record name | ORLISTAT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Orlistat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Orlistat is a potent and selective inhibitor of various lipase enzymes responsible for the metabolism of fat. It acts in the gastrointestinal (GI) tract via covalent binding to the serine residues located on the active site of both gastric and pancreatic lipase. When orlistat is taken with food containing fat, it partially inhibits the hydrolysis of triglycerides. This decreases absorption of monoaclglycerides and free fatty acids, contributing to weight maintenance and weight loss., Orlistat is a reversible inhibitor of lipases. It exerts its therapeutic activity in the lumen of the stomach and small intestine by forming a covalent bond with the active serine residue site of gastric and pancreatic lipases. The inactivated enzymes are thus unavailable to hydrolyze dietary fat in the form of triglycerides into absorbable free fatty acids and monoglycerides. As undigested triglycerides are not absorbed, the resulting caloric deficit may have a positive effect on weight control. Systemic absorption of the drug is therefore not needed for activity. At the recommended therapeutic dose ... orlistat inhibits dietary fat absorption by approximately 30%., Orlistat, a reversible inhibitor of gastric and pancreatic lipases, exhibits antiobesity and antilipemic activity. The drug also inhibits certain other (e.g., microbial, carboxylester [for hydrolysis of vitamin esters]) lipases. Orlistat is a synthetic derivative of naturally occurring lipstatin., Unlike most other currently available antiobesity agents, orlistat does not exert anorexigenic (appetite suppressant) effects. Instead, orlistat exerts its antiobesity effect by decreasing the absorption of dietary fats (triacylglycerols) in the intestinal lumen via inhibition of triglyceride hydrolysis; at recommended dosages, approximately one-third of dietary fat will not be absorbed. By preventing triglyceride hydrolysis, the drug decreases intestinal concentrations of absorbable free fatty acids and monoglycerides., Orlistat, an antiobesity drug, is cytostatic and cytotoxic to tumor cells. The antitumor activity of orlistat can be attributed to its ability to inhibit the thioesterase domain of fatty acid synthase (FAS). The objective of the present study was to test the effect of orlistat on endothelial cell proliferation and angiogenesis. Orlistat inhibits endothelial cell FAS, blocks the synthesis of fatty acids, and prevents endothelial cell proliferation. More significantly, orlistat inhibits human neovascularization in an ex vivo assay, which suggests that it may be useful as an antiangiogenic drug. The mechanism of these effects can be traced to the fact that orlistat prevents the display of the vascular endothelial growth factor (VEGF) receptor (VEGFR2/KDR/Flk1) on the endothelial cell surface. Thus, orlistat is an antiangiogenic agent with a novel mechanism of action. | |

| Record name | Orlistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ORLISTAT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

96829-58-2 | |

| Record name | Tetrahydrolipstatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96829-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orlistat [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096829582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orlistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Orlistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2S)-2-formamido-4-methylpentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORLISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95M8R751W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ORLISTAT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Orlistat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40-50, 43 °C | |

| Record name | Orlistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ORLISTAT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Orlistat exert its primary effect?

A1: this compound functions as a potent inhibitor of gastrointestinal lipases. [, , ] It forms a covalent bond with the serine residue (Ser2308) in the active site of these enzymes, thereby blocking their activity. [] This inhibition prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids in the gut. [, ]

Q2: What are the downstream consequences of lipase inhibition by this compound?

A2: By inhibiting lipases, this compound reduces the absorption of dietary fat by approximately 30%. [, , , ] This leads to a decrease in caloric absorption, aiding in weight loss. [, , ] Additionally, this compound has been observed to improve glycemic control and lipid profiles in some studies. [, , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound, chemically known as (S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]methyl]dodecyl N-formyl-L-leucinate, has a molecular formula of C42H70NO5 and a molecular weight of 660.0 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, 13C nuclear magnetic resonance (NMR) spectroscopy has been used to study the behavior of this compound in biological model membranes and emulsions. [] The chemical shift of the [13C]leucinate carbon in this compound was found to be sensitive to the hydrogen bonding capacity of the surrounding environment. []

Q5: Has the stability of this compound in different formulations been investigated?

A5: Yes, studies have explored incorporating this compound into various formulations, including tablets, microspheres, and nanoparticles. [, , , ] These formulations aim to improve this compound's stability, solubility, and bioavailability. [, , , ]

Q6: Does this compound possess any catalytic properties?

A6: this compound itself is not a catalyst. It acts as an inhibitor, specifically targeting and inhibiting lipase enzymes. [, , ]

Q7: Have computational methods been employed in this compound research?

A7: Yes, molecular dynamics simulations have been used to investigate the mechanism of this compound hydrolysis by the thioesterase domain of human fatty acid synthase (FASN). [] These simulations revealed the importance of the hexyl tail conformation of this compound in the hydrolysis process. [] Additionally, quantitative structure-activity relationship (QSAR) models have been developed to explore the relationship between the lipophilicity of compounds and their potential for interaction with this compound. []

Q8: Are there any known structural modifications of this compound that affect its activity?

A8: While the provided research primarily focuses on this compound itself, the study utilizing QSAR models suggests that the lipophilicity of a compound, represented by its logP value, plays a crucial role in its potential interaction with this compound. []

Q9: What formulation strategies have been explored to improve this compound's stability, solubility, or bioavailability?

A9: Researchers have developed various formulations for this compound, including:

- Tablets: this compound tablets incorporating cyclodextrin aim to improve stability, mask unpleasant taste, and enhance dissolution. []

- Microspheres: Gastroretentive this compound microspheres using polymers like Eudragit RL100, cellulose acetate, and ethyl cellulose have been investigated for prolonged drug release and improved bioavailability. []

- Nanoparticles: Polydopamine-decorated this compound-loaded hollow capsules demonstrate enhanced cytotoxicity against cancer cell lines due to improved drug delivery and controlled release. []

- Nanocrystals: this compound nanocrystals prepared using melt extrusion and high-pressure homogenization techniques significantly increase solubility and dissolution rate. []

Q10: What is the absorption profile of this compound?

A10: this compound exhibits minimal systemic absorption. [] Studies in obese/overweight volunteers show that urinary and fecal recovery of total radioactivity after a single oral dose of 14C-labeled this compound was 1.13% and 96.4%, respectively. []

Q11: How is this compound metabolized?

A11: Despite its minimal absorption, this compound undergoes metabolism, with two major metabolites identified in plasma accounting for ~42% of total radioactivity. [] The primary metabolite (M1) has a short half-life of approximately 2 hours, while the secondary metabolite (M3) exhibits a slower elimination rate. []

Q12: What in vitro models have been used to study this compound's effects?

A12: this compound's inhibitory effects on FASN have been studied in various cancer cell lines, including endometrial, breast, and glioblastoma cells. [, , ] These studies show that this compound inhibits cell proliferation, induces cell cycle arrest, and enhances the cytotoxic effects of chemotherapeutic agents. [, , ]

Q13: What animal models have been used to investigate this compound's effects?

A13: this compound's effects on obesity, metabolic parameters, and potential toxicity have been evaluated in rodent models. Studies in diet-induced obese rats show that this compound reduces body weight, improves lipid profiles, and ameliorates insulin resistance. [, , ] Additionally, investigations in mice demonstrate the importance of lipolysis in post-oral fat preferences. []

Q14: What are the key findings from clinical trials investigating this compound's efficacy in weight management?

A14: Numerous clinical trials have explored this compound's efficacy in weight loss and weight maintenance. Key findings include:

- Significant Weight Loss: Compared to placebo, this compound consistently leads to significant weight loss in obese and overweight individuals when combined with lifestyle modifications. [, , , , ]

- Cardiovascular Risk Factor Improvement: this compound treatment is associated with improvements in various cardiovascular risk factors, such as total cholesterol, low-density lipoprotein cholesterol, blood pressure, and glycemic control. [, , , , , ]

- Prevention of Type 2 Diabetes: A large-scale, 4-year study (XENDOS) demonstrated that this compound, in conjunction with lifestyle changes, significantly reduced the incidence of type 2 diabetes in obese patients. []

Q15: What are the common side effects associated with this compound use?

A15: The most common side effects of this compound are gastrointestinal in nature, including oily spotting, flatulence, and frequent loose stools. [, , , ] These side effects are primarily attributed to this compound's mechanism of action, which involves inhibiting fat absorption in the gut. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.